1,3,3,4,4-Pentafluoro-2-methoxycyclobutene
Overview
Description
1,3,3,4,4-Pentafluoro-2-methoxycyclobutene is a fluorinated cyclobutene derivative with the molecular formula C5H3F5O and a molecular weight of 174.07 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3,4,4-Pentafluoro-2-methoxycyclobutene can be synthesized through the reaction of hexafluorocyclobutene with sodium methoxide . The reaction typically involves the following steps:
Starting Materials: Hexafluorocyclobutene and sodium methoxide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a controlled level to ensure the reaction proceeds efficiently.
Product Isolation: The product is isolated through distillation or other purification techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Automated Systems: Automated systems control the reaction conditions, such as temperature and pressure, to ensure consistent product quality.
Purification: Advanced purification techniques, such as fractional distillation, are employed to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3,3,4,4-Pentafluoro-2-methoxycyclobutene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Polymerization: It can participate in polymerization reactions to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents under controlled temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution: Products with different functional groups replacing the fluorine atoms.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer fluorine atoms and more hydrogen atoms.
Scientific Research Applications
1,3,3,4,4-Pentafluoro-2-methoxycyclobutene has several scientific research applications, including:
Chemistry
Synthesis of Fluorinated Compounds: It serves as a building block for synthesizing various fluorinated organic compounds.
Polymer Chemistry: Used in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.
Biology and Medicine
Drug Development: The compound’s unique properties make it a potential candidate for developing new pharmaceuticals with improved efficacy and stability.
Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems.
Industry
Coatings and Materials: Employed in the production of high-performance coatings and materials with enhanced durability and resistance to harsh environments.
Electronics: Used in the manufacture of electronic components that require high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 1,3,3,4,4-pentafluoro-2-methoxycyclobutene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various molecular targets, leading to its unique effects. The pathways involved include:
Electrophilic Interactions: The compound can act as an electrophile, reacting with nucleophilic sites on target molecules.
Hydrophobic Interactions: The fluorine atoms contribute to the hydrophobic nature of the compound, affecting its interactions with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2,3,3,4,4-Pentafluoro-1-methoxycyclobutene: Similar structure but different substitution pattern.
1,3,3,4,4-Pentafluoro-2-methoxycyclopentene: Similar fluorinated cycloalkene with a different ring size.
Uniqueness
1,3,3,4,4-Pentafluoro-2-methoxycyclobutene is unique due to its specific substitution pattern and ring structure, which impart distinct chemical and physical properties. Its high fluorine content and methoxy group make it particularly valuable in applications requiring high thermal and chemical stability.
Properties
IUPAC Name |
1,3,3,4,4-pentafluoro-2-methoxycyclobutene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5O/c1-11-3-2(6)4(7,8)5(3,9)10/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGREVXBYIAJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C1(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578752 | |
Record name | 1,3,3,4,4-Pentafluoro-2-methoxycyclobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-98-8 | |
Record name | 1,3,3,4,4-Pentafluoro-2-methoxycyclobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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